2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid
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Overview
Description
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is a complex organic compound with a unique structure that includes a hydroxy group and a prop-2-enyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S,4R)-1-substituted-4-epoxy-2-pentanol. This intermediate then undergoes a series of reactions, including sodium cyanide ring-opening addition, Pinner reaction, and protection reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using cheaper and more readily available raw materials, as well as optimizing reaction conditions to increase yield and reduce costs. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce different alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-2-enyl group play crucial roles in these interactions, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,5R,6S)-6-(hydroxymethyl)-5-[(4-methoxyphenyl)sulfonylamino]-2-oxanyl]acetic acid methyl ester
- 2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is unique due to its specific structural features, such as the combination of a hydroxy group and a prop-2-enyl group on an oxane ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-8-4-7(11)5-9(14-8)6-10(12)13/h2,7-9,11H,1,3-6H2,(H,12,13)/t7-,8+,9+/m1/s1 |
InChI Key |
YYANIVVIIUQMGS-VGMNWLOBSA-N |
Isomeric SMILES |
C=CC[C@H]1C[C@H](C[C@H](O1)CC(=O)O)O |
Canonical SMILES |
C=CCC1CC(CC(O1)CC(=O)O)O |
Origin of Product |
United States |
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